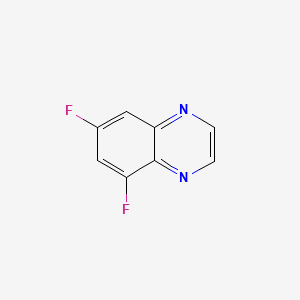

5,7-Difluoroquinoxaline

説明

Historical Context and Significance of the Quinoxaline (B1680401) Scaffold

The foundational chemistry of quinoxalines dates back to the late 19th century, with early syntheses involving the condensation of ortho-diamines with 1,2-dicarbonyl compounds. mdpi.com This straightforward and versatile method established the quinoxaline scaffold as a readily accessible heterocyclic system. sapub.org Over the years, the significance of the quinoxaline core has grown immensely, driven by the discovery of its presence in natural products and its diverse pharmacological activities. mtieat.orgresearchgate.net Quinoxaline derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. sapub.orgnih.gov The fused benzene (B151609) and pyrazine (B50134) rings create a stable aromatic system that can be readily functionalized to modulate its biological and physical properties. pulsus.com

Strategic Incorporation of Fluorine in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug design and materials science. numberanalytics.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. numberanalytics.comchim.it In medicinal chemistry, fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets by altering lipophilicity and electronic properties. numberanalytics.comrsc.orgscispace.com The replacement of a hydrogen atom with fluorine is a common bioisosteric modification that can lead to more potent and selective drugs. scispace.comipinnovative.com In materials science, the incorporation of fluorine can tune the electronic properties of organic molecules, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Overview of Difluoroquinoxaline Isomers with a Focus on the 5,7-Substitution Pattern

Several positional isomers of difluoroquinoxaline exist, with the location of the fluorine atoms significantly influencing the molecule's properties and reactivity. Common isomers include 6,7-difluoroquinoxaline (B3116332) and 5,8-difluoroquinoxaline. For instance, 6,7-difluoroquinoxaline has been utilized in the synthesis of D–A–D chromophores and reacts with various nucleophiles to form mono- and di-substituted derivatives. The synthesis of these isomers often involves the condensation of appropriately substituted fluorinated benzene diamines with dicarbonyl compounds.

The 5,7-difluoroquinoxaline isomer is of particular interest due to the specific electronic effects imparted by the fluorine atoms at these positions. The strong electron-withdrawing nature of the fluorine atoms at the 5- and 7-positions makes this compound a critical electron-acceptor component in the design of materials for organic electronics. This substitution pattern can also influence the reactivity of the quinoxaline ring, particularly towards nucleophilic substitution reactions.

Research Scope and Contemporary Relevance of this compound Derivatives

The contemporary relevance of this compound and its derivatives spans multiple research areas. In medicinal chemistry, the unique electronic properties and potential for specific interactions conferred by the 5,7-difluoro substitution are being explored for the development of novel therapeutic agents. Its derivatives have shown potential as antimicrobial agents.

In materials science, this compound is a key building block for the synthesis of advanced organic materials. Its strong electron-accepting character is leveraged in the design of donor-acceptor copolymers for organic solar cells, contributing to efficient charge generation and high power conversion efficiencies. The ability of this compound to undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, allows for the versatile functionalization and creation of complex molecules with tailored properties for applications in organic electronics and beyond.

Interactive Data Table: Properties of Quinoxaline and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Quinoxaline | C₈H₆N₂ | 130.15 | Weakly basic, stable aromatic system. pulsus.com |

| This compound | C₈H₄F₂N₂ | 166.13 | Strong electron-acceptor, used in organic electronics. |

| 6,7-Difluoroquinoxaline | C₈H₄F₂N₂ | 166.13 | Used in D-A-D chromophores, versatile reactivity with nucleophiles. |

| 2-Chloro-6,7-difluoroquinoxaline (B138416) | C₈H₃ClF₂N₂ | 200.57 | Intermediate for further functionalization. chemsrc.com |

Structure

3D Structure

特性

IUPAC Name |

5,7-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 | |

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-81-4 | |

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for Difluoroquinoxaline Systems

Nucleophilic Substitution Reactions of Fluorine Atoms

The fluorine atoms at the C5 and C7 positions of the quinoxaline (B1680401) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of the 5,7-difluoroquinoxaline core, allowing for the introduction of a wide array of substituents.

Substitution with Various Nucleophiles (e.g., Amines, Alkoxides, Azides)

A variety of nucleophiles can displace the fluorine atoms of this compound and its derivatives. Common nucleophiles include amines, alkoxides, and azides. smolecule.com For instance, reactions with dialkylamines, sodium methoxide (B1231860), and sodium azide (B81097) have been reported to effectively replace the fluorine atoms. The reaction of 6,7-difluoroquinoxaline (B3116332) derivatives with amines has been studied, leading to the formation of monofluoro-substituted products. chimicatechnoacta.ruresearchgate.net Microwave irradiation has been shown to accelerate these nucleophilic substitution reactions, particularly with amines and nitrogen-containing heterocycles. scispace.com

The reaction conditions for these substitutions are crucial. For example, the reaction of 2-chloro-6,7-difluoroquinoxaline (B138416) with sodium azide in ethanol (B145695) under acidic conditions yields azide derivatives. Alkoxide substitution can be achieved under appropriate conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the aromatic intermediates.

Table 1: Examples of Nucleophilic Substitution Reactions on Difluoroquinoxaline Systems

| Quinoxaline Derivative | Nucleophile | Product | Reference |

| This compound | Dialkylamines | 5- or 7-amino-substituted quinoxalines | |

| This compound | Sodium methoxide | 5- or 7-methoxy-substituted quinoxalines | |

| 2-Chloro-6,7-difluoroquinoxaline | Sodium azide | Azide-substituted quinoxalines | |

| 6,7-Difluoroquinoxaline | Amines | Monofluoro-amino-substituted quinoxalines | chimicatechnoacta.ruresearchgate.net |

Regiochemical Control in Nucleophilic Substitution

Controlling the regioselectivity of nucleophilic substitution is critical for synthesizing specifically functionalized quinoxaline derivatives. In systems like 2,4-dichloropyrimidines, regioselectivity is highly sensitive to electronic and steric effects of other substituents on the ring. wuxibiology.com While specific studies on the regiochemical control in this compound are not extensively detailed in the provided results, the principles governing SNAr reactions suggest that the relative activation of the C5 and C7 positions would depend on the electronic nature of substituents elsewhere on the quinoxaline ring. For instance, in 6,7-difluoroquinoxaline, the substitution of a fluorine atom by amines can be selective. sbq.org.br The reaction yields are influenced by the nature of the nucleophile, with nitrogen-containing aromatic heterocycles often giving excellent yields. scispace.com

Reactivity at the Quinoxaline Ring Nitrogen Atoms

The nitrogen atoms in the quinoxaline ring are basic and can be protonated or involved in other electrophilic interactions. researchgate.net The basicity of the quinoxaline ring is relatively weak, with a pKa of 0.60 in water. researchgate.net The electron-withdrawing effect of the fluorine substituents in this compound likely further reduces the basicity of the nitrogen atoms, making them less susceptible to protonation compared to the non-fluorinated parent compound. researchgate.net However, these nitrogen atoms can still participate in reactions such as quaternization, which would involve the formation of a bond with an alkyl halide, although specific examples for this compound were not found. researchgate.net

Reactivity of Substituents on the Difluoroquinoxaline Core

The reactivity of substituents attached to the this compound core is influenced by the electron-deficient nature of the ring system. For example, if a methyl group were present, its acidity could be enhanced, facilitating condensation reactions. The Knoevenagel condensation of 2-methyl-6,7-difluoroquinoxaline with arenecarbaldehydes is an example of the reactivity of a substituent. abechem.com Similarly, substituents with leaving groups, such as a chlorine atom at the C2 position, can undergo further nucleophilic substitution. The reactivity of these substituents is also critical in post-synthetic modifications, such as in palladium-catalyzed cross-coupling reactions to install aryl or heteroaryl groups.

Electrophilic Aromatic Substitution on the Difluoroquinoxaline Core

Electrophilic aromatic substitution (EAS) on the this compound core is generally disfavored. The pyrazine (B50134) ring is inherently electron-deficient, a characteristic that is significantly amplified by the two strongly electron-withdrawing fluorine atoms. dalalinstitute.comstpeters.co.in This deactivation makes the benzene (B151609) portion of the quinoxaline ring less susceptible to attack by electrophiles. minia.edu.egdalalinstitute.com Reactions like nitration or halogenation, which are common for many aromatic systems, would require harsh conditions and are not typical for this scaffold. libretexts.orghu.edu.jo Instead of direct EAS on the difluoroquinoxaline core, a more common strategy is to introduce functional groups via other means, such as the condensation of a pre-functionalized diamine with a dicarbonyl compound.

Oxidation and Reduction Pathways of Difluoroquinoxaline Scaffolds

The electrochemical properties of difluoroquinoxaline derivatives are of significant interest, particularly in the context of organic electronics. informahealthcare.com The electron-accepting nature of the difluoroquinoxaline unit influences its oxidation and reduction potentials. sci-hub.se

The reduction of quinoxaline derivatives has been studied, and it is known to proceed through the formation of a radical anion. abechem.com The reduction potential is influenced by the substituents on the quinoxaline ring. The Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of reduction potentials. diva-portal.org

The oxidation of these scaffolds is also a key characteristic. The Highest Occupied Molecular Orbital (HOMO) energy levels can be determined from the onset of oxidation potentials. informahealthcare.comrsc.org The introduction of fluorine atoms generally leads to a lowering of the HOMO level, which can be advantageous in applications like organic solar cells. whiterose.ac.uk For instance, polymers incorporating 6,7-difluoroquinoxaline have shown deep HOMO levels around -5.4 eV. researchgate.net

Table 2: Electrochemical Properties of Difluoroquinoxaline-Based Polymers

| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Reference |

| P(Qx8O-T) | ~-5.4 | - | - | researchgate.net |

| P(Qx8O-Se) | ~-5.4 | - | - | researchgate.net |

| PPyQxff | Lowered by F atoms | No significant impact | - | whiterose.ac.uk |

| PDNB-2F | -5.60 | -5.09 | 0.51 | rsc.org |

Derivatization Methods for Analytical Identification and Functionalization

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, to enhance its suitability for analysis or to introduce new functionalities. spectroscopyonline.com In analytical chemistry, this technique is frequently employed to improve the separation, ionization efficiency, and detection of target molecules in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.comnih.gov The process can increase the volatility and thermal stability of an analyte for GC-MS or introduce ionizable groups for enhanced sensitivity in LC-MS. spectroscopyonline.comnih.gov

For difluoroquinoxaline systems, derivatization is not only crucial for analytical identification but also serves as a primary strategy for functionalization. The electron-deficient nature of the quinoxaline core, amplified by the presence of two strongly electronegative fluorine atoms, makes the system susceptible to various chemical transformations. These reactions are pivotal for synthesizing novel materials with tailored electronic and physical properties for applications in fields such as organic electronics and medicinal chemistry. tandfonline.comresearchgate.net

The primary methods for the derivatization and functionalization of the difluoroquinoxaline core involve nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the quinoxaline ring are effective leaving groups and can be displaced by a variety of nucleophiles. This reactivity is a cornerstone for creating a diverse library of derivatives.

Amination: The reaction of 6,7-difluoroquinoxaline with primary or secondary amines is a common method to produce mono- and di-substituted amino derivatives. chimicatechnoacta.ruresearchgate.net These reactions are often performed under mild conditions and can proceed with high selectivity, sometimes allowing for the stepwise replacement of the fluorine atoms to yield monofluoro derivatives. chimicatechnoacta.ruresearchgate.net This strategy is fundamental in synthesizing precursors for biologically active molecules and advanced materials. researchgate.net

Reactions with Other Nucleophiles: Besides amines, other nucleophiles can be employed to functionalize the difluoroquinoxaline scaffold. For instance, the fluorine atoms can be substituted by reacting the compound with indoles, which can lead to indole-substituted quinoxalines. chimicatechnoacta.ru Furthermore, the synthesis of 6,7-difluoroquinoxaline 1,4-dioxides from 5,6-difluorobenzofuroxan provides derivatives that can also undergo nucleophilic substitution of the fluorine atoms, expanding the range of possible structures. osi.lv

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of complex substituents onto the quinoxaline core.

Stille Coupling: This reaction is utilized to synthesize advanced materials for organic solar cells (OSCs) and other electronic devices. tandfonline.com For example, 6,7-difluoroquinoxaline end-groups can be coupled with electron-rich cores, such as benzo[1,2-b:4,5-b′]dithiophene, to create donor-acceptor-donor (A-D-A) type small molecules. tandfonline.com This approach allows for precise tuning of the molecule's electronic properties, such as the bandgap. tandfonline.comresearchgate.net

Other Functionalizations: Functionalization can also be achieved through intermediate steps like bromination. The introduction of bromine atoms onto the ring provides a handle for subsequent cross-coupling reactions, offering a versatile route to complex derivatives used in polymer solar cells. rsc.org

The table below summarizes key derivatization reactions for difluoroquinoxaline systems.

| Reaction Type | Reagents/Catalysts | Resulting Derivative | Application/Purpose | Reference |

| Nucleophilic Substitution (Amination) | Primary/Secondary Amines | Mono- or di-amino-fluoroquinoxaline | Synthesis of bioactive molecules, material precursors | chimicatechnoacta.ruresearchgate.net |

| Nucleophilic Substitution (with Indoles) | Indoles | Indole-substituted difluoroquinoxalines | Synthesis of complex heterocyclic systems | chimicatechnoacta.ru |

| Stille Coupling | Organostannanes (e.g., 2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophene-2-yl)benzo[1,2-b:4,5-b']dithiophene), Pd catalyst | Aryl- or heteroaryl-substituted difluoroquinoxalines | Development of small molecule donors for organic photovoltaics | tandfonline.comrsc.org |

| Bromination | N-bromosuccinimide (NBS) | Bromo-difluoroquinoxaline derivatives | Intermediate for further cross-coupling functionalization | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Difluoroquinoxaline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. unl.edu For fluorinated compounds like 5,7-Difluoroquinoxaline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

The ¹H NMR spectrum provides information on the proton environments. In this compound, the protons on the benzene (B151609) and pyrazine (B50134) rings will exhibit chemical shifts and coupling patterns influenced by the electronegative fluorine and nitrogen atoms. Aromatic protons typically resonate in the 6.0–8.7 ppm range. libretexts.org The proximity of fluorine atoms can lead to through-space and through-bond H-F coupling, resulting in complex splitting patterns that help assign specific proton resonances.

The ¹³C NMR spectrum reveals the number and type of carbon environments. libretexts.org Due to the wide chemical shift range of ¹³C NMR (0-220 ppm), signals for each unique carbon in this compound are typically well-resolved, which is a significant advantage over ¹H NMR where signals can overlap. libretexts.org The carbons directly bonded to fluorine (C-5 and C-7) will show large one-bond coupling constants (¹JCF) on the order of 100–250 Hz, appearing as doublets in a coupled spectrum. libretexts.org Long-range C-F couplings (²JCF, ³JCF) are also common, providing further structural information. magritek.com Broadband proton decoupling is standard practice to simplify the spectrum by collapsing C-H splittings into singlets, though the C-F couplings remain. libretexts.org

¹⁹F NMR is exceptionally sensitive for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com It offers a very wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom. huji.ac.il The chemical shifts of the fluorine atoms at the 5- and 7-positions would provide direct evidence of their environment, and any coupling between them (⁴JFF) or with nearby protons (H-F coupling) would be observable. huji.ac.ilucsb.edu This technique is invaluable for confirming the presence and position of fluorine substituents and for studying intermolecular interactions. nih.gov

Interactive Data Table: Predicted NMR Characteristics for this compound Below is a table summarizing the expected NMR spectral characteristics for this compound.

| Nucleus | Atom Position(s) | Predicted Chemical Shift (ppm) Range | Expected Multiplicity (in ¹H or ¹⁹F coupled spectra) | Key Couplings |

| ¹H | H-2, H-3 | ~8.5 - 9.0 | Doublet or complex multiplet | ³JHH, H-F coupling |

| ¹H | H-6, H-8 | ~7.5 - 8.0 | Doublet of doublets or complex multiplet | ³JHH, H-F coupling |

| ¹³C | C-2, C-3 | ~140 - 150 | Singlet (¹H decoupled) | Long-range C-F coupling possible |

| ¹³C | C-5, C-7 | ~150 - 165 | Doublet (due to ¹JCF) | ¹JCF (~250 Hz), ²JCCF |

| ¹³C | C-6, C-8 | ~110 - 125 | Doublet (due to ²JCF) | ²JCF, ³JCCF |

| ¹³C | C-4a, C-8a | ~135 - 145 | Singlet or doublet (due to C-F coupling) | Long-range C-F coupling |

| ¹⁹F | F-5, F-7 | ~ -100 to -130 (vs CFCl₃) | Singlet or complex multiplet | H-F coupling, F-F coupling |

Note: Predicted values are based on typical ranges for aromatic and heterocyclic compounds and are subject to solvent and substituent effects. libretexts.orgutsouthwestern.edupitt.edu

The complexity of NMR spectra for molecules like this compound, especially with extensive long-range couplings, can make definitive signal assignment challenging. Quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), have become a vital tool to aid in spectral interpretation. nih.govmdpi.com These computational methods can predict NMR chemical shifts with increasing accuracy. nih.gov

By calculating the theoretical chemical shifts for a proposed structure, researchers can compare the computed spectrum to the experimental one. A good correlation provides strong evidence for the correct structural assignment. mdpi.com This is particularly useful for distinguishing between isomers or assigning signals in spectrally crowded regions. nih.gov

Furthermore, computational approaches are powerful for conformational analysis. mdpi.com For flexible molecules, NMR parameters are an average of all conformations present in solution. Computational studies can map the potential energy surface to identify low-energy conformers. frontiersin.org By calculating the NMR chemical shifts for each stable conformer and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that accurately reflects the experimental data, providing insight into the dominant solution-state structure. nih.govnih.gov For complex biological systems involving fluorinated ligands, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to calculate shifts, highlighting the importance of including the surrounding environment for accurate predictions. nih.gov

Vibrational Spectroscopies (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopies such as Fourier Transform Infrared (FTIR) and Raman are used to identify functional groups and probe the molecular structure by observing the vibrations of chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The carbon-carbon stretching vibrations of the quinoxaline (B1680401) ring system typically appear in the 1625-1430 cm⁻¹ region. scialert.net The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes appear at lower wavenumbers (e.g., 874-667 cm⁻¹). scialert.net A key feature would be the C-F stretching vibrations, which are typically strong and found in the 1300-1100 cm⁻¹ region.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. pnnl.gov Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For this compound, Raman spectroscopy would also detect the quinoxaline ring breathing and stretching modes. nih.gov It can be particularly useful for identifying symmetric vibrations and the C=N stretching of the pyrazine ring.

Interactive Data Table: Characteristic Vibrational Frequencies for Difluoroquinoxaline Structures

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| C=N Stretch (Pyrazine Ring) | 1620 - 1550 | FTIR, Raman |

| Aromatic C=C Stretch | 1625 - 1430 | FTIR, Raman |

| C-F Stretch | 1300 - 1100 | FTIR (Strong) |

| Ring Breathing/Deformation | 1000 - 700 | Raman (Strong) |

| C-H Out-of-Plane Bend | 900 - 650 | FTIR |

Note: These are approximate ranges based on data for quinoxaline and fluorinated aromatic compounds. scialert.netnih.gov

Electronic Absorption and Emission Spectroscopies (e.g., UV-Vis and Photoluminescence (PL))

Electronic spectroscopies probe the electronic transitions within a molecule, providing information about its conjugated system and photophysical properties.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. unl.pt Quinoxaline derivatives typically display two main absorption regions. scholaris.ca The high-energy bands, often below 300 nm, are attributed to π-π* transitions within the aromatic system. scholaris.caresearchgate.net Lower-energy bands, appearing at longer wavelengths (350-400 nm), are often assigned to n-π* transitions involving the non-bonding electrons on the nitrogen atoms. scholaris.ca The introduction of fluorine atoms can modulate the energies of the molecular orbitals, potentially causing shifts in the absorption maxima.

Photoluminescence (PL) spectroscopy measures the emission of light (fluorescence or phosphorescence) from a molecule after it has been electronically excited. Many quinoxaline derivatives are fluorescent, emitting light in the blue to green region of the spectrum. scholaris.ca The PL spectrum provides information about the energy gap between the ground and first excited state and can be sensitive to the molecule's environment. The quantum yield and lifetime of the emission are key parameters that characterize the efficiency and dynamics of the excited state.

Interactive Data Table: Typical Electronic Transition Data for Quinoxaline Derivatives

| Spectroscopic Technique | Transition Type | Typical Wavelength Range (nm) |

| UV-Vis Absorption | π-π | 250 - 300 |

| UV-Vis Absorption | n-π | 350 - 400 |

| Photoluminescence (Emission) | Fluorescence (S₁ → S₀) | 400 - 550 |

Note: Ranges are based on general quinoxaline systems and can be influenced by substitution and solvent. scholaris.caresearchgate.net

The optical properties of quinoxaline derivatives can change significantly when transitioning from dilute solution to the solid state, such as in thin films. In concentrated solutions or solid films, molecules can form aggregates, leading to intermolecular interactions that alter the electronic states. scholaris.ca This can result in phenomena like aggregation-caused quenching (ACQ) where fluorescence intensity decreases, or aggregation-induced emission (AIE) where non-emissive molecules become highly fluorescent upon aggregation. These effects often manifest as a red-shift in the emission spectrum in the solid state compared to the solution phase due to strong intermolecular interactions. scholaris.ca Analysis of the absorption and emission spectra as a function of concentration or in thin films is crucial for understanding these aggregation effects, which are critical for applications in organic electronics like OLEDs. d-nb.info

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound with high accuracy, which allows for the confirmation of its elemental formula. For this compound (C₈H₄F₂N₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to a monoisotopic mass of 166.0346 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through electron ionization or collision-induced dissociation), a characteristic pattern of fragment ions is produced. Analysis of these fragments can help confirm the connectivity of the molecule, for instance, by observing the loss of fluorine atoms or cleavage of the heterocyclic ring system.

X-ray Diffraction (XRD) for Crystalline Structure Determination

When this compound or its derivatives can be grown as single crystals, X-ray diffraction (XRD) provides the most definitive structural information in the solid state. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined.

XRD analysis provides unambiguous data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals how molecules pack together in the crystal lattice, providing crucial insights into intermolecular interactions such as π-π stacking, hydrogen bonding (if applicable), and halogen bonding. This information is invaluable for understanding the solid-state properties of materials and for correlating structure with observed physical and electronic properties.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials. abo.fi It works by measuring changes in the mass of a sample as a function of temperature in a controlled atmosphere. abo.fi This analysis is critical for materials like those based on difluoroquinoxaline, which are often developed for applications requiring high thermal resilience, such as organic electronics. The TGA curve, or thermogram, plots mass loss against temperature, from which key parameters like the onset of decomposition and the temperature of maximum weight loss can be determined. netzsch.com

Research on various quinoxaline derivatives demonstrates their generally high thermal stability. For instance, studies have shown that novel quinoxaline-based N-heteroacene derivatives can be stable up to 250°C. rasayanjournal.co.inresearchgate.net The thermal decomposition profile is highly dependent on the molecular structure, with different substituent groups influencing the temperature at which degradation begins. ufba.br TGA results indicate that the decomposition of quinoxaline moieties can occur in distinct stages, corresponding to the cleavage of specific parts of the molecule. rasayanjournal.co.inresearchgate.net The analysis is typically performed under an inert nitrogen atmosphere at a controlled heating rate, for example, 10°C/min. rasayanjournal.co.in

The data obtained from TGA is essential for defining the upper temperature limit for the processing and operational lifetime of devices incorporating this compound-based materials.

Table 1: Representative Thermal Properties of Quinoxaline Derivatives from TGA

| Compound | Decomposition Onset Temperature (Tonset) | Key Features |

|---|---|---|

| Quinoxaline Derivative A | ~120°C | Initial weight loss attributed to the removal of the quinoxaline moiety. rasayanjournal.co.inresearchgate.net |

| Quinoxaline Derivative B | ~250°C | Exhibits enhanced thermal stability compared to Derivative A. rasayanjournal.co.inresearchgate.net |

| 1,4-Naphthoquinone | Stable | Shows thermal stability over the evaluated temperature range. ufba.br |

Electrochemical Characterization (e.g., Cyclic Voltammetry (CV))

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical compounds. longdom.org It provides significant information on the thermodynamics of redox processes and the kinetics of electron-transfer reactions. longdom.org For difluoroquinoxaline structures, CV is employed to determine key electronic parameters such as oxidation and reduction potentials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern the charge injection and transport properties in electronic devices.

The CV experiment involves applying a linearly cycling potential to an electrode and measuring the resulting current. electrochemsci.org The resulting plot of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to oxidation and reduction events. semanticscholar.org The characteristics of these peaks—such as their position, height, and separation—reveal the nature of the redox process (e.g., reversible, quasi-reversible, or irreversible). researchgate.net

Studies on related quinoxaline and aza-aromatic systems often show reversible or quasi-reversible reduction waves, corresponding to the acceptance of electrons into the molecule's LUMO. researchgate.net The introduction of fluorine atoms, as in this compound, is expected to lower both the HOMO and LUMO energy levels due to the electron-withdrawing nature of fluorine, which can be precisely quantified using CV. This information is vital for designing materials with tailored electronic properties for applications in organic electronics.

Table 2: Illustrative Electrochemical Data for Aromatic Compounds from Cyclic Voltammetry

| Compound/System | Oxidation Potential (Eox) | Reduction Potential (Ered) | Redox Process Characteristics |

|---|---|---|---|

| Quinoxaline Derivatives | N/A | Reversible reduction waves observed | Indicates stable anion radical formation. researchgate.net |

| Diazaperopyrene Derivatives | Varies | Varies | Reversible 1e⁻ oxidation generates corresponding radical cations. researchgate.net |

| Ferrocene (Standard) | ~0.4-0.5 V vs. Ag/AgCl | ~0.4-0.5 V vs. Ag/AgCl | Highly reversible, often used as an internal reference. um.es |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., Gel Permeation Chromatography (GPC))

Chromatographic techniques are indispensable for the purification and analysis of chemical compounds. nih.gov For polymeric materials derived from this compound, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used method for determining molecular weight and molecular weight distribution. wikipedia.org

GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.org The process involves passing a polymer solution through a column packed with porous gel beads. wikipedia.org Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. A detector measures the concentration of the polymer as it elutes from the column, generating a chromatogram of detector signal versus elution volume. chromatographyonline.com

By calibrating the system with polymer standards of known molecular weights, the elution volume can be correlated to the molecular weight of the sample. tainstruments.com This allows for the calculation of critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). wikipedia.org The PDI is a measure of the breadth of the molecular weight distribution and is a crucial parameter, as the physical and electronic properties of a polymer are highly dependent on both the absolute molecular weight and the dispersity. Assessing these characteristics is vital for ensuring batch-to-batch reproducibility and optimizing performance in final applications.

Computational and Theoretical Investigations of Difluoroquinoxaline Systems

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 5,7-difluoroquinoxaline-based systems. nih.gov These computational approaches allow for the determination of various molecular properties that are often difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It has proven to be a valuable tool for investigating the molecular geometry and electronic properties of quinoxaline (B1680401) derivatives. smolecule.com DFT calculations, often employing functionals like B3LYP, can accurately predict the distribution of electron density within a molecule. smolecule.combohrium.com

| Compound/System | DFT Functional/Basis Set | Key Finding | Reference |

|---|---|---|---|

| 2,3-dichloro-6,7-difluoroquinoxaline | B3LYP | Significant modification of electron density distribution due to halogen atoms. | smolecule.com |

| PBQ6 and PBQ9 Copolymers | Not Specified | Calculation of HOMO and LUMO energy levels. | chinesechemsoc.org |

| SM1 and SM2 | ωB97XD/6-31G(d,p) | Representation of HOMO and LUMO orbitals. | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states and optical properties of molecules. nih.govaps.orgcore.ac.uk This method is particularly useful for predicting absorption and emission spectra, which are crucial for applications in optoelectronics. bohrium.comgitlab.io TD-DFT calculations can determine vertical excitation energies and oscillator strengths, providing insights into the nature of electronic transitions. bohrium.com

For systems containing the this compound moiety, TD-DFT has been employed to understand their photophysical behavior. researchgate.net By calculating the response of the system to a time-dependent electric field, TD-DFT can predict the optical absorption spectra. aps.orggitlab.io These calculations have been used to investigate vertical excitations in different solvents, demonstrating the influence of the environment on the optical properties. bohrium.com The accuracy of TD-DFT makes it a valuable tool for designing new materials with specific optical characteristics. core.ac.uk

Prediction of Molecular Orbitals and Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the chemical reactivity and the energy of the lowest electronic transition.

Computational methods, particularly DFT, are frequently used to predict the HOMO and LUMO energy levels of this compound derivatives. researchgate.net These calculations have shown that the introduction of the difluoroquinoxaline unit tends to lower both the HOMO and LUMO energy levels due to the strong electron-withdrawing nature of the fluorine atoms. chinesechemsoc.org For example, in donor-acceptor type small molecules and polymers designed for organic solar cells, the 6,7-difluoroquinoxaline (B3116332) unit helps to deepen the HOMO energy levels, which can lead to higher open-circuit voltages in photovoltaic devices. researchgate.netinformahealthcare.com The predicted HOMO and LUMO levels for various this compound-based materials are often in good agreement with experimental values derived from electrochemical measurements. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| SM1 | -5.70 | -3.48 | Experimental | researchgate.net |

| SM2 | -5.57 | -3.42 | Experimental | researchgate.net |

| SM3 | -5.66 | -3.59 | Experimental | researchgate.net |

| PB-DFQx | -5.70 | -3.63 | Experimental | researchgate.net |

| PBQ6 | -5.64 | -3.46 | Calculated | chinesechemsoc.org |

| PBQ9 | -5.58 | -3.48 | Calculated | chinesechemsoc.org |

| TzTz-Qx Copolymer | -5.2 to -5.4 | -3.3 to -3.9 | Experimental | nih.gov |

Analysis of Charge Transfer Dynamics and Reorganization Energies

Charge transfer is a fundamental process in many chemical and biological systems. sonar.ch The dynamics of charge transfer are influenced by several factors, including the reorganization energy, which is the energy required to structurally rearrange the molecule and its surrounding environment upon electron transfer. arxiv.orgrsc.org

Computational studies can provide insights into charge transfer dynamics and help to quantify reorganization energies. arxiv.org For molecules involved in electron transfer processes, a lower reorganization energy is generally desirable as it facilitates faster charge transfer. nih.govresearchgate.net In the context of materials for organic electronics, understanding and minimizing the reorganization energy is crucial for achieving high charge carrier mobilities. arxiv.org While specific studies on the charge transfer dynamics and reorganization energies of this compound itself are not extensively detailed in the provided search results, the principles of these analyses are broadly applicable. Theoretical frameworks exist to extract Marcus parameters, including reorganization energy, from molecular simulations. sonar.ch

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.netfrontiersin.org MD simulations can provide valuable insights into the formation of supramolecular assemblies, which are complex structures formed by the non-covalent association of molecules. csic.esrsc.org

In the context of materials science, MD simulations can be used to predict how molecules like this compound derivatives will self-assemble into larger, ordered structures. researchgate.netmdpi.com This is particularly relevant for applications in organic electronics, where the morphology of the active layer plays a critical role in device performance. By simulating the interactions between multiple molecules, MD can help to understand the factors that drive self-assembly and guide the design of new molecules with desired aggregation properties. csic.es Coarse-grained MD simulations, which simplify the representation of molecules, can be used to study larger systems and longer timescales, making them well-suited for investigating supramolecular organization. researchgate.netmdpi.com

Applications of Difluoroquinoxaline Scaffolds in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The difluoroquinoxaline core is a versatile component in the design of materials for organic electronics, a field focused on carbon-based semiconductors. beilstein-journals.org These materials offer advantages such as flexibility, low cost, and tunability compared to traditional inorganic semiconductors. beilstein-journals.org The performance of organic electronic devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) is fundamentally dependent on the charge transport characteristics of the organic semiconductors used. beilstein-journals.org

Difluoroquinoxaline derivatives are widely employed as electron-acceptor units in the synthesis of conjugated polymers and small molecules. beilstein-journals.org The presence of two fluorine atoms on the quinoxaline (B1680401) ring system significantly enhances its electron-withdrawing properties. acs.org This feature is critical in creating donor-acceptor (D-A) type copolymers, where the difluoroquinoxaline unit is paired with an electron-donating moiety. This D-A architecture is a cornerstone in the design of low bandgap polymers essential for applications in organic solar cells. acs.orgresearchgate.net

The strong electron affinity of the difluoroquinoxaline unit facilitates efficient intramolecular charge transfer, a key process for the generation of charge carriers in photovoltaic devices. whiterose.ac.uk For instance, copolymers incorporating 6,7-difluoroquinoxaline (B3116332) have been synthesized for use in bulk heterojunction solar cells. whiterose.ac.uk The electron-deficient nature of the difluoroquinoxaline moiety can be further tuned by introducing additional functional groups, such as a naphthalimide substituent, to create even stronger electron-accepting building blocks. nih.govrsc.org This tunability allows for precise control over the electronic properties of the resulting polymers and small molecules, enabling the optimization of device performance. beilstein-journals.org

Research has also explored the synthesis of various difluoroquinoxaline-based polymers, such as those copolymerized with benzodithiophene derivatives, to investigate the effect of fluorination on the material's properties. acs.org These studies have shown that the inclusion of fluorine atoms can improve thermal and oxidative stability. acs.org Furthermore, small molecules based on 6,7-difluoroquinoxaline and thieno[3,2-b]thiophene (B52689) have been developed as donor materials for solution-processed solar cells, demonstrating the versatility of this scaffold in creating a range of photoactive materials. tandfonline.com

In the realm of Organic Light-Emitting Diodes (OLEDs), difluoroquinoxaline derivatives have shown promise. OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. beilstein-journals.org The efficiency and color of the emitted light are dependent on the properties of the organic layers.

A novel fluorene (B118485) derivative, 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)-6,7-difluoroquinoxaline (F2Py), was used in the fabrication of OLEDs where exciplex emission was observed. researchgate.net Exciplexes are excited-state complexes formed between an electron donor and an electron acceptor. In some cases, to achieve pure color emission, the formation of exciplexes needs to be managed. For instance, inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) as a separator at the donor/acceptor interface was shown to suppress the green exciplex emission and allow for a pure blue emission from the F2Py material itself. researchgate.net This highlights the role of molecular design and device architecture in controlling the emissive properties of OLEDs containing difluoroquinoxaline derivatives.

Difluoroquinoxaline-based materials have made a significant impact in the field of organic solar cells (OSCs), which convert sunlight into electricity. researchgate.nettandfonline.com The power conversion efficiency (PCE) of OSCs has been steadily increasing, largely due to the development of novel organic semiconductor materials, including those incorporating the difluoroquinoxaline scaffold. chinesechemsoc.org

While traditionally recognized for hole-transporting properties, quinoxaline derivatives, especially fluorinated ones, have demonstrated significant potential as electron-transporting materials (ETMs). beilstein-journals.org Their high electron mobility and efficient charge transfer capabilities are desirable for this function. beilstein-journals.org In the context of OSCs, difluoroquinoxaline derivatives are particularly important as building blocks for non-fullerene acceptors (NFAs). beilstein-journals.orgrsc.org

NFAs are a class of organic molecules that are replacing traditional fullerene-based acceptors in OSCs, leading to significant improvements in efficiency and stability. The introduction of electron-withdrawing groups, such as the difluoroquinoxaline core, is a key strategy for enhancing the properties of NFAs. beilstein-journals.org For example, NFAs featuring a 6,7-difluoro-2,3-diphenylquinoxaline core have been synthesized, where the fluorine atoms contribute to improved backbone coplanarity through noncovalent interactions, leading to enhanced light absorption and carrier mobility. beilstein-journals.org Copolymers based on difluoroquinoxaline and a naphthalimide substituent have also been developed as donor polymers for efficient non-fullerene polymer solar cells. nih.govrsc.orgnih.gov

Polymers derived from 6,7-difluoroquinoxaline are extensively used as donor materials in bulk heterojunction (BHJ) solar cells. whiterose.ac.ukrsc.org In a BHJ solar cell, the active layer consists of a blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. The interface between these two materials is where charge separation occurs.

Researchers have synthesized and studied a variety of donor-acceptor copolymers where 6,7-difluoroquinoxaline acts as the acceptor unit within the polymer backbone. rsc.orgrsc.org For example, copolymers of 6,7-difluoroquinoxaline with thiophene (B33073) have been investigated to understand the effect of fluorine substitution on photovoltaic performance. rsc.org These studies have shown that the number of fluorine atoms can influence the energy levels and hole mobility of the polymer, ultimately affecting the power conversion efficiency of the solar cell. rsc.org Another example is the development of a thymine-functionalized terpolymer using a 6,7-difluoro-quinoxaline monomer, which resulted in stretchable polymer solar cells with high efficiency and mechanical robustness. chemistryviews.org

The table below summarizes the performance of some organic solar cells based on 6,7-difluoroquinoxaline donor polymers.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PT-DFQX (2F) | PC71BM | 5.19% rsc.org | - | - | - |

| PM7-Thy10 | L8-BO | 13.7% chemistryviews.org | - | - | - |

| PDNB-2F | Y6 | 12.18% nih.govrsc.org | 0.87 V nih.govrsc.org | - | - |

| PBQ6 | Y6 | 17.62% nih.gov | - | - | 77.91% nih.gov |

| PTQ10 | IDIC | 12.7% chinesechemsoc.org | - | - | - |

| PTQ11 | Y6 derivative | 16.32% chinesechemsoc.org | - | - | - |

Note: Some performance parameters were not available in the cited sources.

The substitution of fluorine atoms onto the quinoxaline core has a profound and predictable impact on the electronic energy levels of the resulting materials, which is a critical factor in determining the performance of photovoltaic devices. whiterose.ac.ukrsc.orginformahealthcare.com

From a theoretical standpoint, the high electronegativity of fluorine atoms makes them strong electron-withdrawing groups. acs.org When incorporated into a conjugated polymer, this has the effect of lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org However, studies have shown that the effect is more pronounced on the HOMO level. whiterose.ac.ukrsc.org

Lowering the HOMO level of the donor polymer is particularly beneficial for increasing the open-circuit voltage (Voc) of the solar cell, as Voc is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor. rsc.org For instance, a comparative study of poly(thiophene-quinoxaline) copolymers with zero, one, and two fluorine substituents on the quinoxaline unit demonstrated a systematic lowering of the HOMO energy level from -5.10 eV to -5.33 eV with increasing fluorination, while the LUMO level remained relatively constant. rsc.org This led to a progressive increase in the power conversion efficiency of the corresponding solar cells. rsc.org

Furthermore, fluorination can also influence the molecular packing and morphology of the polymer films. acs.org The introduction of fluorine can lead to more ordered crystalline domains, potentially through favorable C–F···H interactions, which can enhance charge carrier mobility. acs.org Theoretical calculations have confirmed the inductive effect of fluorine atoms on the electronic structure and have predicted higher oxidation potentials for fluorinated polymers, a finding that has been experimentally verified. acs.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve up to 100% internal quantum efficiency by converting non-emissive triplet excitons into emissive singlet excitons. This process requires a small energy gap between the singlet and triplet states (ΔEₛₜ). Quinoxaline-based scaffolds, particularly those rendered electron-deficient through substitution with groups like fluorine or cyano, are excellent electron-acceptors for creating donor-acceptor (D-A) type TADF molecules. amazonaws.comchemspider.com When combined with a suitable electron donor, the resulting D-A structure can effectively separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to the small ΔEₛₜ required for efficient TADF. amazonaws.com

Table 3: Performance of Selected Quinoxaline-Based TADF Emitters in OLEDs

| Emitter Type | Acceptor Moiety | Max. External Quantum Efficiency (EQE) | Emission Color |

| D₂–A Type | Quinoxaline-6,7-dicarbonitrile | 14.3% | Deep-Red |

| SSE-TADF | Phenoxazine-Quinoxaline Derivative | 12.3% | Green |

Data sourced from studies on quinoxaline-based systems to illustrate the scaffold's potential. amazonaws.comchemspider.com

Sensors and Electrochromic Devices

The electronic properties of difluoroquinoxaline scaffolds also make them suitable for use in chemical sensors and electrochromic devices. Conjugated polymers incorporating quinoxaline units can exhibit changes in their optical or electronic properties upon interaction with specific analytes, forming the basis of a sensor. rsc.orgsci-hub.se

Electrochromic devices are materials that change color in response to an applied electrical voltage. nih.gov This property is useful for applications like smart windows, displays, and mirrors. Donor-acceptor type conjugated polymers are frequently used as the active materials in these devices. The electron-accepting difluoroquinoxaline unit can be incorporated into these polymers to help tune their electronic and optical properties, such as their color in different redox states and the voltage required to switch between them. rsc.orgwpmucdn.com The performance of such devices is measured by their switching speed (how fast they change color), optical contrast (the difference in transparency between the colored and bleached states), and coloration efficiency. libretexts.org

Table 4: Representative Performance Metrics for Organic Electrochromic Devices

| Performance Metric | Typical Reported Values | Description |

| Switching Time (Coloring) | 1.5 - 2.0 seconds libretexts.orgnih.gov | The time required to change from the bleached to the colored state. |

| Switching Time (Bleaching) | 0.6 - 2.0 seconds nih.gov | The time required to change from the colored to the bleached state. |

| Optical Contrast (ΔT) | 47% - 65% nih.govnih.gov | The percentage difference in light transmittance between the bleached and colored states. |

| Coloration Efficiency (CE) | 352 - 460 cm²/C nih.gov | A measure of how efficiently charge injection leads to a change in optical density. |

Note: These values are representative of high-performance organic electrochromic devices and provide a benchmark for materials incorporating scaffolds like difluoroquinoxaline.

Role of Difluoroquinoxaline Motifs in Medicinal Chemistry and Agrochemicals

Difluoroquinoxaline as a Key Building Block for Bioactive Molecule Synthesis

5,7-Difluoroquinoxaline serves as a crucial and versatile building block in the synthesis of more complex and biologically active molecules. The presence of two fluorine atoms on the quinoxaline (B1680401) core significantly influences the compound's chemical properties, enhancing its utility in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms renders the quinoxaline ring electron-deficient, which in turn facilitates a variety of chemical transformations.

A primary reaction that this compound undergoes is nucleophilic aromatic substitution (SNAr). The fluorine atoms can be readily displaced by a diverse range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity allows for the strategic introduction of various functional groups onto the quinoxaline scaffold, enabling the creation of a vast library of derivatives. For example, its reaction with indoles can yield indole-substituted quinoxalines. This modular approach is fundamental to combinatorial chemistry and the generation of compound libraries for high-throughput biological screening.

Furthermore, the introduction of fluorine atoms often enhances the metabolic stability and lipophilicity of molecules. These are critical pharmacokinetic properties, making this compound an attractive starting material for the development of therapeutic agents with improved in vivo performance. Its derivatives are actively being explored for a wide spectrum of biological activities, underscoring its importance as a foundational structure in modern drug discovery. smolecule.com

Scaffold for Antimicrobial Agent Development (e.g., Antibacterial and Antifungal Activity of Derivatives)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The quinoxaline scaffold itself is a well-known pharmacophore found in numerous biologically active compounds, and the incorporation of fluorine atoms can substantially augment its antimicrobial efficacy. smolecule.commdpi.com

Research has indicated that quinoxaline derivatives can effectively inhibit the growth of various pathogenic microbes. Studies have documented activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. mdpi.com For instance, a difluoroboranyl-fluoroquinolone derivative, designated as compound 7a, exhibited a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.25 µg/mL against S. aureus. nih.gov

The mechanism of antimicrobial action is thought to involve the interaction of these compounds with essential microbial cellular components, though the specific molecular targets can differ depending on the derivative's structure. Given the escalating global challenge of antibiotic-resistant pathogens, the development of novel antimicrobial agents is a paramount research priority, and this compound provides a promising and adaptable scaffold for this endeavor. nih.govpnrjournal.com

Antimicrobial Activity of Quinoxaline Derivatives

| Derivative Type | Target Organism | Reported Activity |

|---|---|---|

| Quinoxaline derivatives | Staphylococcus aureus | Effective inhibition. |

| Quinoxaline derivatives | Candida albicans | Effective inhibition. |

| 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive bacteria | High activity. mdpi.com |

| 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides | Candida albicans ATCC 10231 | High activity, comparable to Amphotericin B. mdpi.com |

| 2-thiazolidinone-substituted quinoxaline 1,4-dioxide | Candida spp., Aspergillus spp., Cryptococcus spp. | Significant antifungal activity, comparable to Amphotericin B (MIC = 0.5–2 µg/mL). mdpi.com |

Scaffold for Anticancer Agent Development (e.g., In Vitro Studies on Cell Lines)

The this compound scaffold is a promising platform for the rational design and synthesis of novel anticancer agents. nih.gov A growing body of in vitro evidence demonstrates that derivatives of this compound possess significant cytotoxic activity against a range of cancer cell lines. The inclusion of fluorine atoms can enhance the binding affinity of these molecules to their biological targets and improve their metabolic stability, two properties that are highly sought after in the development of effective cancer therapeutics.

Derivatives of quinoxaline have been shown to inhibit the proliferation of several types of cancer cells. For example, various derivatives have been evaluated against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, demonstrating promising half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov Some quinoxaline derivatives have been identified as inhibitors of enzymes that are crucial for cell cycle regulation, such as cyclin-dependent kinases (CDKs). The dual fluorination on the quinoxaline ring is thought to contribute to an increased binding affinity for these enzyme targets.

Furthermore, certain quinoxaline derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov For instance, some derivatives have the ability to downregulate key proteins like HIF1α and BCL2, which are implicated in tumor growth and survival. mdpi.com The chemical versatility of the this compound core allows for extensive structural modifications, providing a means to optimize anticancer activity and enhance selectivity for tumor cells. nih.gov

In Vitro Anticancer Activity of Quinoxaline Derivatives

| Cell Line | Cancer Type | Reported IC₅₀ Value |

|---|---|---|

| HCT-116 | Colon Cancer | ~2.5 µM. |

| MCF-7 | Breast Cancer | ~2.3 µM. |

| MCF-7 | Breast Cancer | Low micromolar range. |

| A549 | Non-small-cell lung cancer | IC₅₀ = 9.32 ± 1.56 µM for compound 4m. researchgate.net |

| HepG2 | Liver Hepatocellular Carcinoma | Promising activity for compounds VIId, VIIIa, VIIIc, VIIIe, and XVa. nih.gov |

Precursors for Imaging Agents (e.g., Fluorinated PET Tracers)

The unique nuclear properties of the fluorine-18 (B77423) (¹⁸F) radioisotope make fluorinated compounds such as this compound valuable precursors for the development of Positron Emission Tomography (PET) imaging agents. nih.govukri.org PET is a highly sensitive, non-invasive imaging modality that enables the in vivo quantification of biological processes at the molecular level. nih.goviaea.org It has a pivotal role in the diagnosis and management of diseases, particularly in oncology and neurology, and is an indispensable tool in the drug development pipeline. ukri.orgnih.gov

Fluorine-18 is a positron-emitting radionuclide with favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which translates to high-resolution images. nih.govresearchgate.net The carbon-fluorine bond is generally stable under physiological conditions, a critical attribute for any PET tracer. nih.gov A significant proportion of modern pharmaceuticals contain fluorine, and many of the PET tracers approved by the FDA are labeled with ¹⁸F. nih.govresearchgate.net

The synthesis of ¹⁸F-labeled radiotracers frequently involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. rsc.org The inherent reactivity of the fluorine atoms in this compound towards nucleophilic displacement suggests its potential as a precursor for such radiolabeling reactions. By conjugating a biologically active moiety to the this compound scaffold, it is conceivable to create novel PET tracers capable of targeting specific biological entities, such as receptors or enzymes. While direct examples of PET tracers derived specifically from this compound are not extensively detailed in the available literature, the fundamental chemistry of this compound aligns well with the established principles of developing such advanced imaging agents. mdpi.com

Applications in Agrochemical Formulations (e.g., Pesticides, Herbicides)

The introduction of fluorine atoms into a molecule can profoundly influence its biological activity and physicochemical properties. nih.gov In the context of agrochemicals, fluorination can enhance the potency of a pesticide by increasing its metabolic stability and lipophilicity. nih.gov An increase in lipophilicity can facilitate the penetration of the compound through the waxy cuticle of plants or the tough exoskeleton of insects.

Future Research Directions and Emerging Trends in Difluoroquinoxaline Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of the 5,7-difluoroquinoxaline core often involves the condensation of 4,5-difluorobenzene-1,2-diamine with a 1,2-dicarbonyl compound. While effective, current research is shifting towards more sustainable and efficient methodologies. One promising area is the use of heterogeneous catalysts. For instance, mixed-metal oxide catalysts like AlCuMoVP have been shown to accelerate the condensation of diamine derivatives at ambient temperatures, offering a greener alternative to conventional methods. Although initially developed for non-fluorinated analogs, adapting these catalytic systems for fluorinated precursors is a key research objective.

Future efforts will likely concentrate on minimizing hazardous reagents and solvent waste, improving atom economy, and designing recyclable catalytic systems. Methods such as halogen-exchange reactions using fluorinating agents like KF/18-crown-6 or diazotization followed by a Schiemann reaction are also employed for targeted, regioselective fluorination.

Table 1: Comparative Analysis of Synthetic Routes for Difluoroquinoxalines This table is interactive. You can sort and filter the data.

| Method | Advantages | Limitations | Ideal Application |

|---|---|---|---|

| Condensation | High atom economy, scalable. | Often requires multi-step purification. | Bulk synthesis for foundational structures. |

| Catalytic Synthesis | Mild reaction conditions, potential for catalyst recycling. | Catalyst compatibility with fluorinated diamines can be limited. | Green chemistry initiatives and process optimization. |

| Cross-Coupling | Highly versatile for introducing a wide range of functional groups. | High cost of catalysts, requires specialized chemicals. | Development of specialty chemicals and functional materials. |

Exploration of New Derivatization Chemistries and Regioselective Transformations

The functionalization of the this compound scaffold is critical for tuning its properties for specific applications. A key strategy involves regioselective bromination, which introduces reactive handles onto the quinoxaline (B1680401) core. Using triflic acid as a directing agent allows for the precise installation of bromine atoms, which can then be substituted via cross-coupling reactions or nucleophilic substitution with various amines and alkoxides.

Furthermore, the fluorine atoms at the 5- and 7-positions are themselves susceptible to nucleophilic substitution. Exploring reactions with a broader range of nucleophiles, such as dialkylamines and sodium methoxide (B1231860), allows for direct functionalization of the core. Research is also focused on reactions with other heterocycles, like indoles, to create more complex molecular architectures. The development of new catalytic systems that can achieve regioselectivity under milder conditions is a significant trend, aiming to provide more versatile and controlled derivatization pathways.

Advanced Structure-Property Relationship Studies through Integrated Computational and Experimental Approaches

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is paramount for rational design. The strong electron-withdrawing nature of the fluorine atoms makes the core an excellent electron-acceptor, a property crucial for applications in organic electronics.

Future research will increasingly rely on an integrated approach combining computational modeling, such as Density Functional Theory (DFT), with empirical experimental data. These integrated studies allow for the precise prediction of electronic properties, molecular geometries, and intermolecular interactions. For therapeutic applications, the presence of fluorine atoms is known to enhance metabolic stability and lipophilicity. Computational models can help predict these effects, guiding the synthesis of derivatives with optimized pharmacological profiles.

Expanding Applications in Next-Generation Electronic Devices and Functional Materials

The inherent electronic properties of this compound make it a highly valuable component in materials science. It is already utilized as an electron-acceptor building block in polymers for organic solar cells. In these devices, its inclusion helps to promote the formation of well-ordered crystallites, which facilitates efficient charge generation and leads to higher power conversion efficiencies.

Emerging trends point towards its incorporation into other next-generation electronic devices. Its electron-accepting characteristics are being explored for use in Organic Light-Emitting Diodes (OLEDs) and other functional materials. bldpharm.com Future research will focus on creating novel polymers and small molecules incorporating the this compound moiety to develop materials with tailored photophysical and electronic properties for advanced applications.

Design of Difluoroquinoxaline-Based Scaffolds for Multitarget Therapeutic Modalities

In medicinal chemistry, the this compound scaffold serves as a promising starting point for the development of new therapeutic agents. Derivatives of this compound have already demonstrated potential as antimicrobial agents. The fluorine substituents can significantly improve a molecule's metabolic stability and ability to cross biological membranes, making the scaffold attractive for drug design.

A key future direction is the design of this compound-based molecules capable of acting on multiple biological targets simultaneously. This multitarget approach is a growing area in drug discovery for complex diseases. By strategically functionalizing the core, researchers aim to develop compounds that can modulate several pathways, potentially leading to more effective and robust therapeutic outcomes. The versatility of the scaffold allows for the introduction of various pharmacophores to target a range of proteins or enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Difluoroquinoxaline, and how can regioselectivity be ensured?

- Methodological Answer : The synthesis of this compound typically involves fluorination of quinoxaline precursors. For regioselective fluorination, methods such as halogen-exchange reactions using fluorinating agents like KF/18-crown-6 or Selectfluor® under controlled temperatures (80–120°C) are effective . Additionally, diazotization followed by Schiemann reaction may be employed for targeted fluorination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired isomer .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Differential scanning calorimetry (DSC) or melting point analysis ensures purity (>98% by HPLC) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture. Store in amber vials at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition into hazardous byproducts like nitrogen oxides .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain engineering) of this compound derivatives influence optoelectronic properties?

- Methodological Answer : Introducing methyl or phenyl groups at the 2- and 3-positions of the quinoxaline ring enhances electron-deficient behavior, improving charge transport in polymers. For example, copolymers with bithiophene units exhibit tunable bandgaps (1.8–2.1 eV), enabling dual-band photodetector applications (responsivity >0.5 A/W) . Spectroscopic characterization (UV-Vis, PL) in solution versus film states reveals aggregation effects and exciplex formation .

Q. What contradictions exist in reported photovoltaic efficiencies of this compound-based polymers, and how can they be resolved?

- Methodological Answer : Discrepancies in power conversion efficiencies (PCEs) (e.g., 18.55% for binary vs. 19.34% for ternary devices) arise from variations in polymer crystallinity and donor-acceptor phase separation. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze molecular packing and atomic force microscopy (AFM) to assess morphology. Optimize annealing conditions (temperature, solvent vapor) to balance crystallinity and miscibility .

Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound derivatives?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with greener alternatives (cyclopentyl methyl ether) in fluorination steps. Implement closed-system reactors to minimize inhalation exposure. Toxicity screening (e.g., Ames test) for mutagenicity is advised, as quinoxaline derivatives may interact with DNA gyrase .

Key Research Gaps and Future Directions

- Synthetic Optimization : Develop catalytic asymmetric fluorination for enantioselective derivatives.

- Device Integration : Explore ternary blends with non-fullerene acceptors to surpass 20% PCE in solar cells .

- Toxicological Profiling : Establish ecotoxicology data (e.g., LC50 for aquatic organisms) for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。